2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole
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Overview
Description
2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic aromatic compound that contains both nitrogen and oxygen atoms within its ring structure
Mechanism of Action
Target of Action
Similar compounds such as 2-(3-nitrophenyl)acetic acid have been found to target penicillin g acylase in escherichia coli .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
Similar compounds such as 2-(3-nitrophenyl)acetic acid have been found to have unknown absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 3-nitrobenzohydrazide with benzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogenating agents like bromine (Br2) for halogenation.
Coupling: Boronic acids and palladium catalysts for Suzuki-Miyaura coupling.
Major Products Formed
Reduction: 2-(3-Aminophenyl)-5-phenyl-1,3,4-oxadiazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole has several scientific research applications:
Materials Science: Used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its photophysical properties.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole: Similar structure but with the nitro group in the para position.
2-(3-Nitrophenyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure with a methyl group on the phenyl ring.
Uniqueness
2-(3-Nitrophenyl)-5-phenyl-1,3,4-oxadiazole is unique due to the position of the nitro group, which influences its electronic properties and reactivity. This positional difference can lead to variations in biological activity and material properties compared to its analogs.
Properties
IUPAC Name |
2-(3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-17(19)12-8-4-7-11(9-12)14-16-15-13(20-14)10-5-2-1-3-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQPCTUYHOPLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1874-38-0 |
Source
|
Record name | 2-(3-NITRO-PHENYL)-5-PHENYL-(1,3,4)OXADIAZOLE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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